3-(2-iso-Butoxyphenyl)-1-propene
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Overview
Description
3-(2-iso-Butoxyphenyl)-1-propene is an organic compound characterized by the presence of an iso-butoxy group attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iso-Butoxyphenyl)-1-propene typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a series of reactions to introduce the propene chain. One common method involves the reaction of 2-iso-butoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(2-iso-Butoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the propene group to a saturated alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 3-(2-iso-Butoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2-iso-Butoxyphenyl)propane.
Substitution: Formation of halogenated derivatives such as 3-(2-iso-Butoxy-4-bromophenyl)-1-propene.
Scientific Research Applications
3-(2-iso-Butoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-iso-Butoxyphenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
2-Isobutoxyaniline: A related compound with an amino group instead of a propene chain.
(2-Isobutoxyphenyl)amine: Another similar compound with an amine group.
Uniqueness
3-(2-iso-Butoxyphenyl)-1-propene is unique due to the presence of the propene chain, which imparts different chemical reactivity and potential applications compared to its analogs. The iso-butoxy group also contributes to its distinct properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-methylpropoxy)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-4-7-12-8-5-6-9-13(12)14-10-11(2)3/h4-6,8-9,11H,1,7,10H2,2-3H3 |
InChI Key |
NAOYRNUKJFRCEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CC=C |
Origin of Product |
United States |
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